molecular formula C28H22ClN B14597639 10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride CAS No. 60023-07-6

10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride

Cat. No.: B14597639
CAS No.: 60023-07-6
M. Wt: 407.9 g/mol
InChI Key: RFNXTZNKIZXWDJ-UHFFFAOYSA-M
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Description

10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride is a chemical compound known for its unique structure and properties. It is an acridinium derivative, which means it belongs to a class of compounds that are structurally related to acridine. Acridine derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities.

Preparation Methods

The synthesis of 10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of study in medicinal chemistry.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer agent.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride involves its interaction with biological molecules. It can intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This property is particularly useful in its anticancer activity, where it can induce apoptosis in cancer cells by interfering with their DNA .

Comparison with Similar Compounds

10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride can be compared with other acridine derivatives, such as:

    Acridine Orange: A well-known dye used in cell biology for staining nucleic acids.

    Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.

    Proflavine: An acridine derivative with antibacterial properties.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity .

Properties

CAS No.

60023-07-6

Molecular Formula

C28H22ClN

Molecular Weight

407.9 g/mol

IUPAC Name

10-benzyl-9-(2-phenylethenyl)acridin-10-ium;chloride

InChI

InChI=1S/C28H22N.ClH/c1-3-11-22(12-4-1)19-20-24-25-15-7-9-17-27(25)29(21-23-13-5-2-6-14-23)28-18-10-8-16-26(24)28;/h1-20H,21H2;1H/q+1;/p-1

InChI Key

RFNXTZNKIZXWDJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5.[Cl-]

Origin of Product

United States

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